![molecular formula C18H13NO6 B5536395 4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

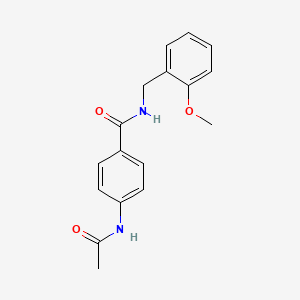

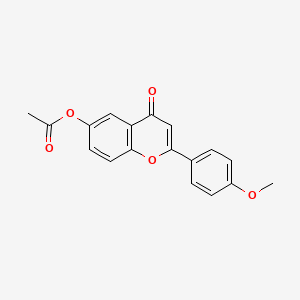

The synthesis of benzoxazine derivatives, including compounds similar to "4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate," involves intramolecular Michael addition reactions. For instance, Masuoka et al. (1986) described the syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates through the intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates, yielding compounds with significant biological activities (Masuoka, Asako, Goto, & Noguchi, 1986).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by a benzoxazine ring, which is a heterocyclic compound consisting of oxygen and nitrogen atoms in the ring. Techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation are used to analyze the structure of these compounds. For example, Demir et al. (2015) conducted a detailed molecular structural analysis of a benzoxazine derivative using X-ray diffraction and DFT calculations, providing insights into the compound's geometry and electronic properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including C-H amination and acetoxylation, which are crucial for their functionalization. Wesenberg et al. (2017) demonstrated an electrochemical C-H amination of phenoxy acetates to access benzoxazinones efficiently (Wesenberg, Herold, Shimizu, Yoshida, & Waldvogel, 2017).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are essential for understanding the compound's stability, reactivity, and potential applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of benzoxazine derivatives in various fields. Studies like that of Peng et al. (2017) on the regioselective acetoxylation of arenes highlight the modifiability and reactivity of benzoxazine derivatives (Peng, Yu, Li, Li, Wang, Song, & Jiang, 2017).

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

One study presents a new approach to synthesizing 1,4-Benzoxazin-3-ones, which are crucial structural motifs in bioactive compounds and natural products. The anodic C-H amination of phenoxy acetates offers an efficient and sustainable access to these heterocycles, applicable to a broad scope of alkylated substrates (Lars Wesenberg et al., 2017). Additionally, the reaction of 1,3-Dioxanes with acetone cyanohydrin leading to hydrolytically unstable 2-(1-hydroxy-1-methylethyl)-5,6-dihydro-1,3-oxazines has been explored, showcasing the compound's role in generating valuable intermediates in organic synthesis (V. Kuznetsov et al., 2001).

Biological Activities

A study on the inhibition of acetylcholinesterase by two arylderivatives, including a compound related to the benzoxazin family, highlights the potential application of these compounds in developing anti-Alzheimer drugs. Both compounds showed inhibition of acetylcholinesterase activity, suggesting their utility as leads for new families of drugs (J. Correa-Basurto et al., 2006). Another study discusses the synthesis and antimicrobial activity of novel quinazolinone derivatives, demonstrating the compound's role in generating bioactive molecules with potential antimicrobial properties (O. M. Habib et al., 2012).

Materials Science Applications

In materials science, the synthesis and characterization of UV cross-linkable polymers based on triazine, incorporating functionalities related to the benzoxazin family, have been reported. These polymers' photocrosslinking properties and thermal stability are of interest for various applications (J. Suresh et al., 2016). Moreover, the preparation and property exploration of benzoxazine with maleimide and allyloxy groups showcase the synthesis of novel benzoxazine compounds with enhanced thermal properties, indicating their potential use in high-performance materials (Yang Gang, 2007).

Propriétés

IUPAC Name |

[4-(6-acetyloxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-12(4-6-13)17-19-16-8-7-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSNLVGCQBLTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Acetyloxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-YL acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)